2,2-Difluorocyclopropane-1-carbonitrile
Description
2,2-Difluorocyclopropane-1-carbonitrile (CAS 36595-00-3) is a cyclopropane derivative featuring two fluorine atoms at the 2-position and a nitrile group at the 1-position. Its molecular formula is C₄H₃F₂N, with a molecular weight of 103.07 g/mol, and it is commercially available at 97% purity .
Properties
IUPAC Name |
2,2-difluorocyclopropane-1-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3F2N/c5-4(6)1-3(4)2-7/h3H,1H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIGIRDCZZWEMQK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1(F)F)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3F2N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
103.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
1-(2,4-Difluorophenyl)cyclopropane-1-carbonitrile (CAS 1260760-60-8)
- Molecular Formula : C₁₀H₇F₂N
- Molecular Weight : 179.17 g/mol .
- Key Differences :
- Substituted with a 2,4-difluorophenyl group attached to the cyclopropane ring, introducing aromaticity and bulk.
- Higher molecular weight (179.17 vs. 103.07) implies reduced volatility compared to 2,2-difluorocyclopropane-1-carbonitrile.
1-(2-Fluoropyridin-3-yl)cyclopropane-1-carbonitrile (CAS 1427014-16-1)
- Molecular Formula : C₉H₇FN₂
- Molecular Weight : 162.16 g/mol .
- Key Differences :
- Contains a 2-fluoropyridinyl group , which introduces a heteroaromatic ring with nitrogen, altering electronic properties and hydrogen-bonding capacity.
- Intermediate molecular weight (162.16) between the two analogs.
- Applications : Listed by American Elements, indicating possible use in materials science or agrochemical synthesis due to pyridine’s prevalence in these fields .
Comparative Data Table
Research Implications and Reactivity Trends
- Steric Effects : The phenyl and pyridinyl analogs exhibit greater steric hindrance due to aromatic substituents, likely reducing their reactivity in nucleophilic reactions compared to the smaller 2,2-difluorocyclopropane-1-carbonitrile.
- Electronic Effects : Fluorine atoms on cyclopropane (target compound) enhance electrophilicity at the nitrile group, favoring reactions like hydrolysis or nucleophilic additions. In contrast, electron-deficient pyridine or phenyl rings may stabilize adjacent charges, altering reaction pathways .
- Solubility: The target compound’s lower molecular weight and lack of aromaticity suggest higher solubility in non-polar solvents, whereas phenyl/pyridinyl analogs may favor polar aprotic solvents .
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